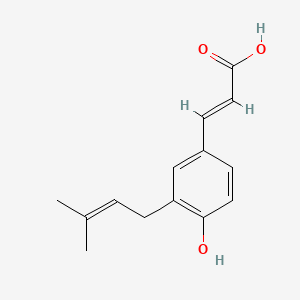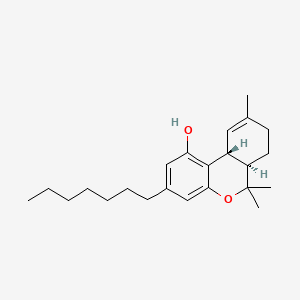
13-Oxo-9E,11E-octadecadienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
13-Oxo-9E,11E-octadecadienoic acid is primarily synthesized through the oxidation of 13-HODE by a NAD±dependent dehydrogenase enzyme. This enzyme is present in various biological tissues, including rat colonic mucosa . The synthetic route involves the following steps:
Oxidation of Linoleic Acid: Linoleic acid is first converted to 13-HODE through the action of lipoxygenase enzymes.
Dehydrogenation: 13-HODE is then oxidized by NAD±dependent dehydrogenase to form this compound.
Chemical Reactions Analysis
13-Oxo-9E,11E-octadecadienoic acid undergoes various chemical reactions, including:
Oxidation: As an oxidized lipid, this compound can undergo further oxidation reactions, leading to the formation of more complex lipid peroxides.
Reduction: It can be reduced back to 13-HODE under specific conditions.
Substitution: this compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common reagents and conditions used in these reactions include NAD+ for dehydrogenation and various reducing agents for reduction reactions .
Scientific Research Applications
13-Oxo-9E,11E-octadecadienoic acid has several scientific research applications:
Mechanism of Action
13-Oxo-9E,11E-octadecadienoic acid exerts its effects through several molecular targets and pathways:
Inhibition of Catalase Activity: This compound directly inhibits catalase activity, leading to increased oxidative stress and promoting conditions such as liver steatosis.
Activation of Peroxisome Proliferator-Activated Receptors (PPARs): It acts as a ligand for PPARs, which regulate lipid metabolism and inflammation.
Cell Proliferation: This compound stimulates cell proliferation by modulating signaling pathways involved in cell growth and differentiation.
Comparison with Similar Compounds
13-Oxo-9E,11E-octadecadienoic acid is similar to other oxidized linoleic acid metabolites, such as:
The uniqueness of this compound lies in its specific role in inhibiting catalase activity and its potent effects on cell proliferation and differentiation .
Properties
CAS No. |
31385-09-8 |
|---|---|
Molecular Formula |
C18H30O3 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
13-oxooctadeca-9,11-dienoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21) |
InChI Key |
JHXAZBBVQSRKJR-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)C=CC=CCCCCCCCC(=O)O |
Isomeric SMILES |
CCCCCC(=O)/C=C/C=C/CCCCCCCC(=O)O |
Canonical SMILES |
CCCCCC(=O)C=CC=CCCCCCCCC(=O)O |
Synonyms |
13-keto-9,11,-octadecadienoic acid 13-KODDA 13-oxo-9,11-octadecadienoic acid 13-OXO-ODE 13-oxooctadecadienoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-methyl-, [1R-(exo,exo)]-](/img/structure/B1242632.png)
![N-[(3R,9E,15S,21E,27S)-15,27-diacetamido-10,22,34-trimethyl-7,19,31-trioxido-2,8,14,20,26,32-hexaoxo-1,13,25-trioxa-7,19,31-triazacyclohexatriaconta-9,21,33-trien-3-yl]acetamide;iron(3+)](/img/structure/B1242633.png)




![(4R,6R,8R,9E,11E)-17,19-dihydroxy-4-methyl-3,7-dioxatricyclo[13.4.0.06,8]nonadeca-1(15),9,11,16,18-pentaene-2,13-dione](/img/structure/B1242642.png)
![(1R,3Z)-3-[(2E)-2-[(3aS,7aR)-1-[(2R)-5,5-difluoro-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B1242643.png)


![4,7,14,16,20-Pentahydroxy-15-[(2-methylbutanoyl)oxy]-4,9-epoxycevan-3-yl 2-hydroxy-2-methylbutanoate](/img/structure/B1242647.png)
![2,2,5a,8a-Tetramethyldecahydro-2H-naphtho[1,8-bc]furan](/img/structure/B1242648.png)

